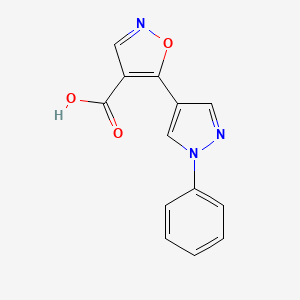![molecular formula C12H15ClFNO2 B1471141 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1803607-54-6](/img/structure/B1471141.png)
1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The fluorophenyl substituents at position 3 of the pyrrolidine ring contribute to its biological activity .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds, and its incorporation into drug candidates is often due to its ability to efficiently explore the pharmacophore space because of its sp3-hybridization . This non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" . The presence of the fluorophenyl group in this compound could potentially enhance its binding affinity to target proteins, making it a valuable entity in the design of new drugs with varied biological profiles.
Anti-inflammatory Agents
Pyrrolidine derivatives have been reported to exhibit significant anti-inflammatory activities. Compounds similar to our subject molecule have shown to inhibit COX-2 with IC50 values in the low micromolar range, indicating their potential as anti-inflammatory agents . The structural features of the compound, such as the fluorophenyl group, may contribute to its activity profile and selectivity towards inflammatory pathways.
Antimicrobial and Antiviral Applications
The pyrrolidine core is known to be a part of molecules with antimicrobial and antiviral activities. Derivatives of pyrrolidine have been utilized in the development of compounds that target a wide range of pathogens, offering a promising approach to combat resistance issues in infectious diseases .
Anticancer Research
Pyrrolidine derivatives are also explored for their anticancer properties. The structural diversity afforded by the pyrrolidine scaffold allows for the creation of compounds that can interact with various cancer targets. The 3-fluorophenyl group in the compound could be pivotal in enhancing the molecule’s anticancer activity through improved pharmacokinetic properties .
Enzyme Inhibition
Enzyme inhibitors are crucial in the treatment of numerous diseases. Pyrrolidine derivatives have been designed to act as inhibitors for enzymes like cholinesterases. The compound’s pyrrolidine ring, along with its fluorophenyl moiety, could be key in modulating the activity of enzymes, thereby influencing the therapeutic outcomes in conditions like Alzheimer’s disease .
Analgesic Properties
Some pyrrolidine derivatives have been identified as effective analgesic agents. The compound’s ability to modulate pain perception could be harnessed in the development of new analgesics with potentially fewer side effects compared to traditional pain medications .
Neuropharmacology
The pyrrolidine structure is often associated with compounds that have neuropharmacological applications. The unique stereochemistry and the potential for creating stereoisomers with the pyrrolidine ring make it an interesting candidate for the development of drugs targeting neurological disorders .
Pharmacokinetic Enhancements
The introduction of the fluorophenyl group into the pyrrolidine ring could potentially affect the pharmacokinetic profile of the compound, leading to better absorption, distribution, metabolism, and excretion (ADME) properties. This could be particularly beneficial in the optimization of drug candidates for improved therapeutic efficacy .
Safety and Hazards
While specific safety and hazards information for this compound is not available, general safety measures for handling pyrrolidine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16;/h1-3,6,10H,4-5,7-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASRRVMTSPIHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1471062.png)
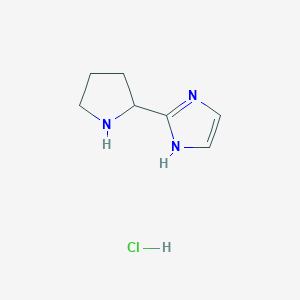
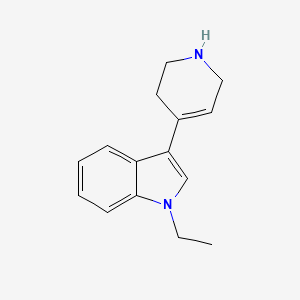
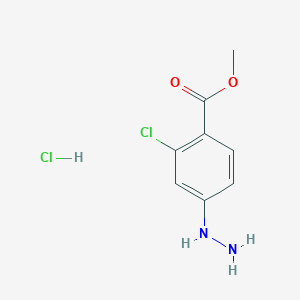
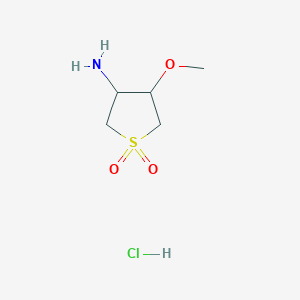
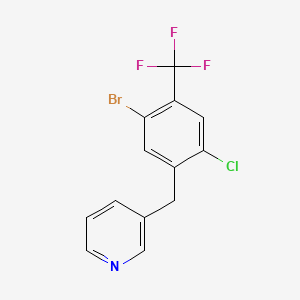
![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)



![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)
